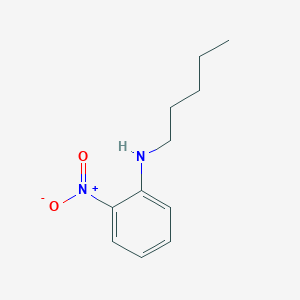
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Vue d'ensemble
Description
The compound “N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom substituted at the 6th position of the pyridine ring and two dimethylamino groups attached to an ethane moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through nucleophilic substitution reactions, where the chlorine atom on the pyridine ring acts as a leaving group .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the nitrogen makes the ring aromatic. The chlorine atom and the dimethylamino groups are likely to significantly influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the electron-withdrawing chlorine atom and the electron-donating dimethylamino groups. The chlorine could potentially undergo nucleophilic substitution reactions, while the amino groups could take part in a variety of reactions, including those involving protonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar dimethylamino groups and the aromatic pyridine ring could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Nitric Oxide Sensing
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine and its derivatives have been utilized in the development of nitric oxide sensors. Copper(II) complexes synthesized with N-donor ligands, including N1,N1-dimethylethane-1,2-diamine, have shown the capability to indicate the presence of nitric oxide through the reduction of Cu(II) to Cu(I) in various solvents. This application is crucial in environmental monitoring and medical diagnostics (Kumar, Kalita, & Mondal, 2013).
CO2 Capture
In the context of carbon capture, N1, N2-dimethylethane-1,2-diamine (DMEDA), a related compound, demonstrates potential as an efficient absorbent for CO2. The equilibrium solubility and reaction kinetics of CO2 absorption into aqueous DMEDA solutions have been explored, indicating its viability in environmental applications for reducing atmospheric CO2 levels (Zheng et al., 2020).
Antimicrobial Activity
Schiff base zinc complexes derived from N, N-dimethylethane-1,2-diamine, which is structurally similar to N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine, have been studied for their antimicrobial activity. These complexes show effectiveness against various microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential applications in the development of new antimicrobial agents (Xue, Zhao, Han, & Feng, 2011).
Methyl Migration in Chemical Analysis
The compound has been studied in the context of intramolecular methyl migration, crucial in understanding chemical reactions and molecular transformations. This knowledge aids in the development of novel synthetic pathways and the understanding of reaction mechanisms (Zhang, Yao, & Guo, 2008).
Fluorescence Studies and DNA Binding
Its derivatives have been used in fluorescence studies and DNA binding analysis. For example, fluorescent mixed ligand copper(II) complexes of anthracene-appended Schiff bases, including derivatives of N1,N2-dimethylethane-1,2-diamine, have been investigated for their binding affinity to DNA and nuclease activity, which is significant in the field of biochemistry and molecular biology (Jaividhya et al., 2015).
Mécanisme D'action
Target of Action
The compound, also known as Vorasidenib, is an experimental anti-cancer medication. It primarily targets isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2) . These enzymes are involved in the citric acid cycle and are crucial for cellular metabolism. They are often mutated in several forms of cancer .
Mode of Action
Vorasidenib is a small molecule inhibitor that binds to the active sites of IDH1 and IDH2 . This binding inhibits the enzymatic activity of these proteins, preventing the conversion of isocitrate to alpha-ketoglutarate. The inhibition of this conversion disrupts the metabolic processes of the cancer cells, leading to their death or growth arrest .
Biochemical Pathways
The primary biochemical pathway affected by Vorasidenib is the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The disruption of this pathway in cancer cells can lead to a decrease in ATP production, disrupting the energy balance within the cell and leading to cell death .
Pharmacokinetics
Like most small molecule drugs, it is expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of IDH1 and IDH2 by Vorasidenib leads to a disruption in the metabolic processes of cancer cells. This can result in the death of these cells or a halt in their growth . In a phase-III-trial, Vorasidenib was shown to prolong progression-free survival in patients with IDH1- or IDH2-mutant low-grade glioma .
Propriétés
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-13(2)7-6-11-9-5-3-4-8(10)12-9/h3-5H,6-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAIQGHMRKCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605670 | |
| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-Chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine | |
CAS RN |
3298-28-0 | |
| Record name | N~2~-(6-Chloropyridin-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

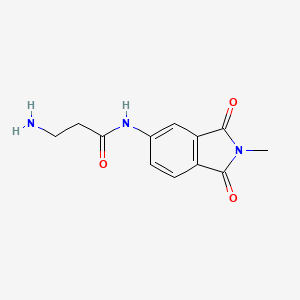
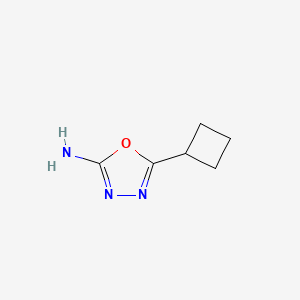
![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)


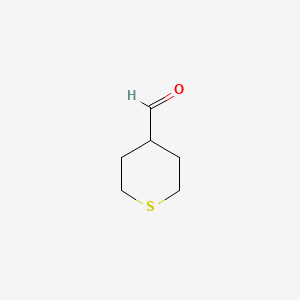

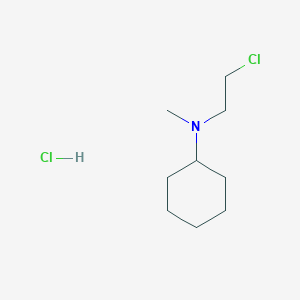

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B1369414.png)



